molecular formula C9H13NO2S2 B5629116 N-cyclopentylthiophene-2-sulfonamide

N-cyclopentylthiophene-2-sulfonamide

Cat. No.: B5629116
M. Wt: 231.3 g/mol
InChI Key: ZGQWSZCOYMSXHW-UHFFFAOYSA-N
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Description

N-cyclopentylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a sulfonamide group and a cyclopentyl group

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which n-cyclopentyl-2-thiophenesulfonamide belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, an essential nutrient for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects several biochemical pathways in bacteria. Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids. Therefore, its deficiency can lead to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The result of the action of N-cyclopentyl-2-thiophenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds impair critical cellular processes in bacteria, leading to their inability to reproduce and grow .

Action Environment

The action of N-cyclopentyl-2-thiophenesulfonamide, as with other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact its metabolism and excretion, thereby affecting its efficacy and potential for drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiophene-2-sulfonyl chloride+CyclopentylamineThis compound+HCl\text{Thiophene-2-sulfonyl chloride} + \text{Cyclopentylamine} \rightarrow \text{this compound} + \text{HCl} Thiophene-2-sulfonyl chloride+Cyclopentylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form thiols or amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Thiols or amines

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-cyclopentylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Medicine: It is being investigated for its potential as an antimicrobial agent.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the cyclopentyl group, making it less hydrophobic.

    N-cyclopentylbenzenesulfonamide: Contains a benzene ring instead of a thiophene ring, affecting its electronic properties.

    N-cyclopentylthiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, altering its reactivity.

Uniqueness

N-cyclopentylthiophene-2-sulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which confer specific electronic and steric properties. The presence of the cyclopentyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.

Properties

IUPAC Name

N-cyclopentylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-6-3-7-13-9)10-8-4-1-2-5-8/h3,6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQWSZCOYMSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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